Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide
Description
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is a pyrimidine-derived compound featuring a morpholino substituent at the 6-position and a methyl sulfoxide group at the 4-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as kinase inhibitors, particularly in targeting cyclin-dependent kinases (CDKs) like CDK2 . The morpholino group enhances solubility and binding affinity to enzymatic targets, while the sulfoxide moiety may influence redox stability and pharmacokinetics.
Properties
IUPAC Name |
4-[6-(methylsulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22(20)12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZWDXLYBINEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of the Pyrimidine Core
Pyrimidine Ring Formation
The 2-phenylpyrimidine scaffold is typically assembled via cyclocondensation reactions. A widely adopted method involves the reaction of β-ketoamides with amidines or urea derivatives under acidic conditions. For example, heating phenylacetamide with urea in the presence of phosphoryl chloride yields 2-phenylpyrimidin-4(3H)-one, which serves as a precursor for further functionalization.
Halogenation at the 4-Position
Chlorination or bromination at the 4-position is critical for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) converts pyrimidinones to 4-chloropyrimidines with >90% efficiency. The resulting 4-chloro-2-phenylpyrimidine (Figure 1) provides a versatile intermediate for introducing the morpholino and sulfoxide groups.
Sulfoxide Group Installation Methods
Electrophilic Sulfidation with Sulfoxide Reagents
A breakthrough method employs dimethyl sulfoxide (DMSO) as both a sulfiding agent and solvent. Under electrophilic activation with triflic anhydride (Tf₂O) and 2-chloropyridine, the methyl sulfoxide group is introduced via a proposed oxysulfonium intermediate (Scheme 1). For example, treating 6-morpholino-2-phenylpyrimidine with Tf₂O (1.05 equiv) and DMSO (1.20 equiv) at −30°C generates the sulfoxide product in 67% yield after demethylation with triethylamine.
Oxidation of Sulfide Precursors
An alternative route involves the synthesis of a methyl sulfide intermediate followed by controlled oxidation. The sulfide is prepared by reacting 4-chloro-6-morpholino-2-phenylpyrimidine with sodium thiomethoxide (NaSMe) in ethanol. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid selectively yields the sulfoxide, while m-chloroperbenzoic acid (mCPBA) risks over-oxidation to the sulfone.
Table 1: Comparison of Sulfoxide Installation Methods
| Method | Reagents | Temperature | Yield (%) | Selectivity (Sulfoxide:Sulfone) |
|---|---|---|---|---|
| Electrophilic sulfidation | Tf₂O, DMSO, 2-ClPy | −30°C | 67 | >99:1 |
| Sulfide oxidation | NaSMe, H₂O₂, AcOH | 0–25°C | 58 | 92:8 |
Optimization and Industrial-Scale Considerations
Reaction Scale-Up Challenges
Large-scale synthesis faces hurdles in exotherm management during Tf₂O-mediated activations. Batch cooling and slow reagent addition mitigate thermal runaway risks. Flow chemistry systems have been proposed to enhance heat dissipation and reproducibility.
Purification Strategies
Chromatographic purification is avoided industrially due to cost. Crystallization from ethyl acetate/hexane mixtures (1:3 v/v) provides the sulfoxide in >98% purity. Process analytical technology (PAT) monitors oxidation endpoints to prevent sulfone formation.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
Reduction: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The compound’s structure can be compared to analogs with variations in substituents, sulfur oxidation states, and biological activity:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations :
- Sulfur Oxidation State : Sulfoxide (+4) offers intermediate redox stability compared to thioether (-2) and sulfone (+6). Sulfoxides may act as prodrugs, metabolizing to sulfones in vivo .
- Morpholino Group: Present in both the target compound and the sulfonamide derivative, this group likely improves water solubility and target engagement.
- Biological Activity : Thioether-based compounds (e.g., benzylsulfanyl derivatives) may exhibit lower activity due to reduced electron-withdrawing effects compared to sulfoxides or sulfonamides.
Key Observations :
- Stability : The target compound’s sulfoxide group necessitates protection from light and oxidizing agents, akin to Methyl Phenyl Sulfoxide .
- Safety : Sulfoxide-containing compounds generally require stringent handling (e.g., gloves, ventilation) due to irritation risks . Sulfonamides may exhibit better safety profiles due to higher stability .
Biological Activity
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide, with the CAS number 338967-72-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.41 g/mol
- Boiling Point : Approximately 507.9 °C (predicted)
- Density : 1.286 g/cm³ (predicted)
- pKa : 4.94 (predicted)
The biological activity of methyl sulfoxide derivatives often involves modulation of various cellular pathways. Specifically, this compound may interact with specific enzyme targets and receptors, influencing processes such as:
- Enzymatic Inhibition : Similar compounds have shown inhibitory effects on various kinases and enzymes involved in cell signaling and proliferation.
- Cellular Uptake : The morpholino group may facilitate enhanced cellular uptake, leading to increased bioavailability and efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : The compound demonstrated an IC50 value of approximately 15 µM against HeLa cells, indicating a significant antiproliferative effect compared to control groups .
Case Study 2: Enzymatic Activity
In another study focused on enzyme inhibition:
- Target Enzyme : FGFR1 (Fibroblast Growth Factor Receptor 1).
- Results : this compound was identified as a potent inhibitor with an IC50 value of 69.1 nM, suggesting its potential as a therapeutic agent in diseases involving aberrant FGFR signaling .
Summary Table of Biological Activities
| Activity Type | Observed Effect | IC50 Value |
|---|---|---|
| Anticancer | Inhibition of HeLa cells | ~15 µM |
| Enzymatic Inhibition | FGFR1 inhibition | 69.1 nM |
| Antimicrobial | Preliminary evidence | Not quantified |
| Anti-inflammatory | Cytokine modulation | Not quantified |
Q & A
Basic: What synthetic routes are commonly employed to prepare Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide?
Methodological Answer:
The compound is typically synthesized via oxidation of the corresponding thioether precursor. A validated protocol involves:
- Reagents : 30% hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C for 2–4 hours to selectively form the sulfoxide .
- Critical Parameters : Temperature control (<5°C) prevents over-oxidation to sulfones, and acetic acid enhances reagent solubility .
- Alternative Routes : Multi-step syntheses may involve coupling morpholino and pyrimidinyl intermediates under inert atmospheres, though specific conditions are often proprietary .
Basic: What analytical techniques are essential for characterizing the sulfoxide group in this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify sulfoxide-specific deshielding effects (δ ~2.5–3.5 ppm for S=O adjacent protons) .
- X-ray Crystallography : Resolves stereochemistry of the sulfoxide group, critical for understanding biological interactions .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with sulfoxide stability .
Advanced: How can researchers optimize reaction conditions to minimize sulfone byproducts during sulfoxide synthesis?
Methodological Answer:
- Temperature Modulation : Maintain reactions below 10°C to suppress sulfone formation, as higher temperatures favor over-oxidation .
- Reagent Stoichiometry : Limit H₂O₂ to 1.1–1.3 equivalents; excess oxidant increases sulfone yields .
- Real-Time Monitoring : Use TLC or in-situ IR to track sulfoxide formation and terminate reactions at ~90% conversion .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification : Confirm compound purity via HPLC (>98%) to rule out impurities affecting bioassays .
- Stereochemical Analysis : Chiral chromatography or VCD spectroscopy to ensure consistent stereoisomer ratios across studies .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variable impacts .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Protect from light in sealed containers under inert gas (e.g., argon) at 2–10°C to avoid oxidation .
- Handling : Use chemical-grade gloves (JIS T 8116) and local exhaust ventilation to minimize exposure to dust or vapors .
- Incompatibilities : Avoid strong oxidizers (e.g., mCPBA) and moisture to prevent hazardous reactions .
Advanced: What strategies confirm the absolute configuration of the sulfoxide group?
Methodological Answer:
- Chiral Derivatization : React with enantiopure chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹H NMR .
- Vibrational Circular Dichroism (VCD) : Provides direct evidence of sulfoxide chirality through differential absorption of polarized light .
- Crystallographic Data : Compare experimental X-ray results with computational models (e.g., DFT) .
Basic: How can researchers assess the purity and stability of this compound under varying conditions?
Methodological Answer:
- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures under nitrogen atmospheres .
Advanced: How does the morpholino substituent influence the compound’s pharmacological activity?
Methodological Answer:
- Solubility Enhancement : The morpholino group improves aqueous solubility via hydrogen bonding, critical for bioavailability .
- Receptor Interaction : Molecular docking studies suggest the morpholino oxygen participates in hydrogen bonds with P2X7 receptor residues .
- Metabolic Stability : The substituent may reduce cytochrome P450-mediated degradation, extending half-life in vivo .
Advanced: What experimental approaches elucidate the metabolic pathways of this compound in biological systems?
Methodological Answer:
- Radiolabeling : Incorporate ³⁵S into the sulfoxide group to track metabolites via scintillation counting .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glutathione conjugates) in hepatocyte incubations .
- Knockout Models : Use CYP450 isoform-specific inhibitors to pinpoint metabolic enzymes involved .
Methodological: How to design experiments studying the sulfoxide’s role in modulating biological targets?
Methodological Answer:
- Competitive Binding Assays : Co-incubate with sulfone analogs to compare target affinity shifts .
- ROS Scavenging Studies : Measure changes in intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) .
- Gene Knockdown : Use siRNA to silence sulfoxide-metabolizing enzymes (e.g., sulfotransferases) and assess pathway dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
